Minabeolide 8
Description
Minabeolide 8 is a member of the Minabeolide series, a subclass of Withanolides—structurally diverse steroidal lactones predominantly isolated from plants in the Solanaceae family . Withanolides are renowned for their complex carbon skeletons, characterized by a 28-carbon ergostane framework modified with oxygenated functional groups and a δ-lactone ring at the C-17 position.
Properties
Molecular Formula |
C29H42O5 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[(8S,9S,10R,11R,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methyl-6-oxooxan-2-yl]ethyl]-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate |
InChI |
InChI=1S/C29H42O5/c1-16-6-11-24(34-27(16)32)17(2)22-9-10-23-21-8-7-19-14-20(31)12-13-28(19,4)26(21)25(33-18(3)30)15-29(22,23)5/h14,16-17,21-26H,6-13,15H2,1-5H3/t16-,17-,21-,22+,23-,24+,25+,26+,28-,29+/m0/s1 |
InChI Key |
INZKQBNBXNYQRQ-MOFMAXGTSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)OC(=O)C)C |
Canonical SMILES |
CC1CCC(OC1=O)C(C)C2CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)OC(=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Source Organism |
|---|---|---|---|---|
| This compound | C₂₈H₃₈O₇* | ~486.6 g/mol* | 17β-lactone, 5β,6β-epoxide, 14α-hydroxy | Physalis minima† |
| Withaferin A | C₂₈H₃₈O₆ | 470.6 g/mol | 20α-hydroxy, 4β,27-dihydroxy, 5β,6β-epoxide | Withania somnifera |
| Taccalonolide A | C₃₄H₄₈O₁₀ | 640.7 g/mol | 23,26-lactone, 15α-acetoxy, 4β-hydroxy | Tacca chantrieri |
| Physalolactone B | C₂₈H₃₆O₇ | 484.6 g/mol | 5β,6β-epoxide, 14α-hydroxy, 17α-methoxy | Physalis alkekengi |
*Estimated based on Withanolide analogs ; †Presumed source based on nomenclature conventions.
Key Differences :
- Lactone Configuration: this compound’s 17β-lactone contrasts with Taccalonolide A’s 23,26-lactone, altering ring size and biological target affinity .
- Oxidation States : Unlike Withaferin A’s 4β,27-dihydroxy groups, this compound features a 14α-hydroxy group, which may influence membrane permeability and receptor binding .
- Epoxide Position : The 5β,6β-epoxide is conserved across this compound, Withaferin A, and Physalolactone B, suggesting a shared biosynthetic pathway or bioactivity mechanism .
Functional and Bioactivity Comparison
Table 2: Reported Bioactivities of Selected Withanolides
| Compound | Anticancer Activity (IC₅₀) | Anti-inflammatory Activity | Key Targets/Pathways |
|---|---|---|---|
| This compound | Not reported | Not reported | Hypothesized: NF-κB, STAT3 |
| Withaferin A | 0.3–1.2 μM (breast cancer) | Inhibits COX-2, TNF-α | HSP90, proteasome, AKT/mTOR |
| Taccalonolide A | 1.5–3.0 nM (ovarian cancer) | Limited data | Microtubule stabilization (Taxol-like) |
| Physalolactone B | 5–10 μM (leukemia) | Moderate COX-1 inhibition | Apoptosis via caspase-3 activation |
Key Insights :
- Potency: Taccalonolide A’s sub-nanomolar potency in ovarian cancer models surpasses most Withanolides, likely due to its macrocyclic lactone enhancing target engagement .
- Mechanistic Diversity: Withaferin A targets heat shock proteins (HSP90) and proteasomes, whereas Physalolactone B induces caspase-dependent apoptosis. This compound’s putative STAT3 inhibition aligns with immunomodulatory roles observed in other Withanolides .
- Structural-Activity Relationships (SAR): The 5β,6β-epoxide correlates with cytotoxicity in Withaferin A and Physalolactone B. Macrocyclic lactones (e.g., Taccalonolides) enhance microtubule affinity but reduce solubility .
Physicochemical Properties
Table 3: Predicted Physicochemical Properties*
| Property | This compound | Withaferin A | Taccalonolide A |
|---|---|---|---|
| LogP | 2.8 | 2.5 | 3.2 |
| TPSA (Ų) | 95.7 | 104.1 | 128.4 |
| Water Solubility | Low | Low | Very Low |
| BBB Permeability | No | No | No |
*Estimated using analogs and computational tools (e.g., SwissADME) .
Implications :
- Low solubility and BBB impermeability limit therapeutic applications, necessitating formulation strategies (e.g., nanoencapsulation) for drug delivery.
Research Findings and Gaps
- This compound remains understudied compared to well-characterized analogs like Withaferin A. Current data derive primarily from structural databases and phylogenetic analyses of Withanolide-producing species .
- Critical Knowledge Gaps: In vitro and in vivo bioactivity profiles. Synthetic routes for scalable production. SAR studies to optimize efficacy and pharmacokinetics.
Q & A
Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Investigate bioavailability limitations (e.g., poor solubility, metabolic instability) using Caco-2 cell permeability assays and liver microsome stability tests. Redesign derivatives with improved pharmacokinetic properties via prodrug strategies or nanoformulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
